GABA-A Receptor Agonist Activity vs. GABA
(2S,3S)-2-Amino-3-hydroxybutanamide acts as a GABA-A receptor agonist with an EC50 of 940 nM at the human α5β2γ2S subtype [1], whereas the endogenous ligand GABA exhibits EC50 values in the low micromolar range at recombinant GABA-A receptors (e.g., 2.1 μM at α1β2γ2 [2]). Additionally, it shows weak inhibition of the GABA transporter GAT2 (IC50 = 7.94 μM), indicating a distinct interaction profile compared to GABA, which is a substrate for GABA transporters.
vs. GABA EC50 = 2.1 μM (α1β2γ2)
| Evidence Dimension | GABA-A receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 940 nM |
| Comparator Or Baseline | GABA: EC50 = 2.1 μM (α1β2γ2) |
| Quantified Difference | Approximately 2.2-fold lower EC50 (higher potency) |
| Conditions | Recombinant human GABA-A α5β2γ2S receptor expressed in tsA201 cells; recombinant human GABA-A α1β2γ2 receptor expressed in Xenopus oocytes (comparator) |
Why This Matters
This quantitative difference in receptor activation supports the use of (2S,3S)-2-amino-3-hydroxybutanamide as a tool compound for probing GABA-A receptor subtypes and may inform structure-activity relationship (SAR) studies for neurological disorders.
- [1] BindingDB. BDBM50367949. EC50: 940 nM for human GABA-A α5β2γ2S receptor. View Source
- [2] Ebert B, et al. Differences in agonist/antagonist binding affinity and receptor activation between human and rat recombinant GABAA receptors. J Neurochem. 2004;91(5):1172-1181. View Source
